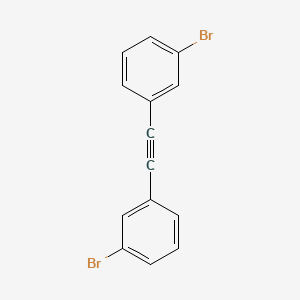
1,2-Bis(3-bromophenyl)ethyne
Übersicht
Beschreibung
1,2-Bis(3-bromophenyl)ethyne is an organic compound with the molecular formula C14H8Br2 It is characterized by the presence of two bromine atoms attached to phenyl rings, which are connected by an ethyne (acetylene) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(3-bromophenyl)ethyne can be synthesized through several methods, with one of the most common being the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 3-bromophenylboronic acid with 3-bromoiodobenzene in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in a solvent like DME (dimethoxyethane) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(3-bromophenyl)ethyne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in further coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Cyclization Reactions: It can undergo cyclization reactions to form polycyclic aromatic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as K2CO3 or NaOH, used to deprotonate reactants.
Solvents: Common solvents include DME, THF (tetrahydrofuran), and toluene.
Major Products Formed
Substituted Phenylacetylenes: Through substitution reactions.
Polycyclic Aromatic Hydrocarbons: Through cyclization reactions.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(3-bromophenyl)ethyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and conductive polymers.
Biology and Medicine: Studied for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Industry: Used in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1,2-Bis(3-bromophenyl)ethyne in chemical reactions involves the activation of the ethyne linkage and the bromine atoms The ethyne linkage can participate in π-π interactions and act as a site for further functionalization
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Bis(4-bromophenyl)ethyne
- 1,2-Bis(2-bromophenyl)ethyne
- 1,2-Diphenylethyne
Uniqueness
1,2-Bis(3-bromophenyl)ethyne is unique due to the specific positioning of the bromine atoms on the phenyl rings, which influences its reactivity and the types of reactions it can undergo. This positioning allows for selective functionalization and the formation of specific products that may not be easily accessible with other similar compounds.
Eigenschaften
IUPAC Name |
1-bromo-3-[2-(3-bromophenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-6,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXUXTVJTIPBAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C#CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















